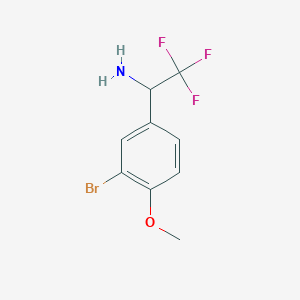

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

CAS No.: 1039867-83-8

Cat. No.: VC2909841

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039867-83-8 |

|---|---|

| Molecular Formula | C9H9BrF3NO |

| Molecular Weight | 284.07 g/mol |

| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

| Standard InChI Key | DZWDZYOJEYNLEP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br |

Introduction

Physical and Chemical Properties

Molecular Characteristics

The molecular formula C9H9BrF3NO encapsulates the following atomic composition:

This arrangement results in a calculated molecular weight of 284.07 g/mol, confirming its relatively moderate molecular size .

Structural Features

The phenyl ring is substituted at positions 3 and 4 with bromine (-Br) and methoxy (-OCH3) groups, respectively. These substituents significantly influence the compound's reactivity:

-

The bromine atom introduces halogen-specific reactivity such as electrophilic substitution.

-

The methoxy group enhances electron density on the aromatic ring through resonance.

The trifluoromethyl group (-CF3), attached to the ethanamine backbone, is highly electronegative. This electron-withdrawing group impacts the compound's acidity and nucleophilicity .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves multi-step organic reactions that utilize commercially available precursors such as 3-bromoanisole or trifluoroacetaldehyde derivatives. While detailed protocols are sparse in public literature, general steps include:

Step 1: Functionalization of the Phenyl Ring

Starting with 3-bromoanisole, electrophilic substitution reactions introduce functional groups at desired positions.

Step 2: Formation of Trifluoromethylated Intermediate

Trifluoroacetaldehyde reacts under basic conditions to form a trifluoromethylated intermediate.

Step 3: Amination

Amination reactions introduce the ethanamine moiety through reductive amination or nucleophilic substitution.

Purification techniques such as recrystallization or chromatography ensure high yield and purity.

Challenges in Synthesis

The incorporation of trifluoromethyl groups often requires specialized reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions due to their high reactivity. Additionally:

-

Bromine substitution may pose steric hindrance.

-

Methoxy groups can alter reaction kinetics through electronic effects.

Applications in Research and Industry

Pharmaceutical Research

The presence of trifluoromethyl (-CF3) and amine (-NH2) functionalities makes this compound a candidate for medicinal chemistry research:

Drug Design

Trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug molecules .

Enzyme Inhibition

Preliminary studies suggest that similar compounds may act as enzyme inhibitors by interacting with active sites through hydrogen bonding or halogen interactions.

Organic Synthesis

As an intermediate in complex molecule synthesis:

Building Blocks

Its functional groups enable further derivatization into more elaborate structures.

Cross-Coupling Reactions

Bromine substitution facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions .

Analytical Methods for Characterization

Nuclear Magnetic Resonance (NMR)

Proton () NMR can identify chemical shifts associated with aromatic protons and amine functionality.

Infrared (IR) Spectroscopy

IR spectra reveal characteristic absorption bands for:

Mass Spectrometry (MS)

High-resolution MS confirms molecular weight () through fragmentation patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume